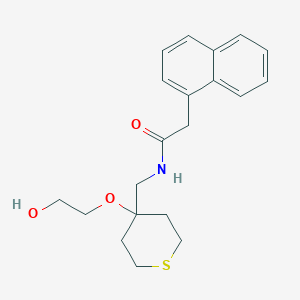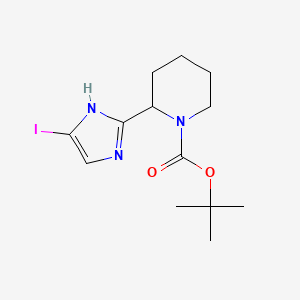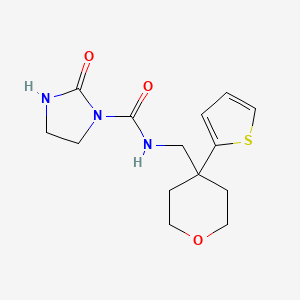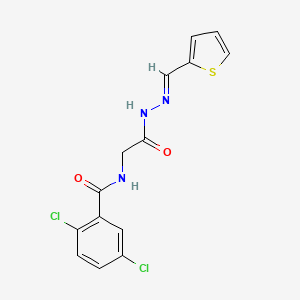![molecular formula C27H23N3O5 B3010104 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one CAS No. 1326932-26-6](/img/structure/B3010104.png)
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C27H23N3O5 and its molecular weight is 469.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Metabolite Identification
A study on the metabolism of HM-30181, a P-glycoprotein inhibitor, in rats using liquid chromatography/electrospray mass spectrometry provides insights into the metabolic pathways and the identification of metabolites in vitro and in vivo. This research highlights the drug's metabolism, including O-demethylation, hydrolysis, and hydroxylation processes, contributing to the understanding of its pharmacokinetic properties (Paek et al., 2006).
Synthesis and Chemical Transformations
Investigations into the electrochemical oxidation of aromatic ethers and attempts at synthesizing specific isoquinoline derivatives provide valuable information on chemical transformations relevant to synthetic chemistry. These studies offer insights into cyclisation reactions and the potential for creating novel compounds with distinct properties (Carmody et al., 1980).
Antimicrobial Activities
Research into novel 1,2,4-triazole derivatives, including the synthesis and evaluation of their antimicrobial activities, showcases the potential application of such compounds in combating microbial infections. This work underscores the importance of developing new antimicrobials to address the growing challenge of antibiotic resistance (Bektaş et al., 2010).
Epilepsy Treatment Research
The evaluation of non-competitive AMPA receptor antagonists in a genetic animal model of absence epilepsy illustrates the potential therapeutic applications of these compounds in treating neurological disorders. Such research contributes to the broader understanding of epilepsy and the development of targeted treatments (Citraro et al., 2006).
Novel Syntheses and Biological Evaluations
The synthesis, characterization, and biological evaluation of new derivatives highlight the ongoing efforts to discover compounds with potential anticancer and antimicrobial properties. These studies are pivotal in identifying candidates for further pharmaceutical development (Sirgamalla & Boda, 2019).
Properties
IUPAC Name |
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5/c1-4-34-19-11-9-18(10-12-19)30-16-24(22-7-5-6-8-23(22)27(30)31)26-28-25(29-35-26)17-13-20(32-2)15-21(14-17)33-3/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTDPJLDDQQGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B3010022.png)



![5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid](/img/structure/B3010028.png)



![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3010035.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B3010036.png)
![N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3010038.png)



